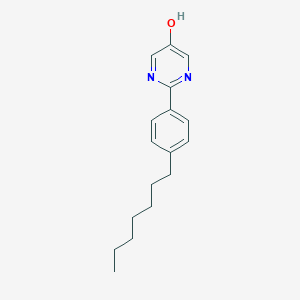
2-(4-Heptylphenyl)pyrimidin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Heptylphenyl)pyrimidin-5-OL, also known as C16H21N2O, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to exhibit numerous biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(4-Heptylphenyl)pyrimidin-5-OL involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This inhibition occurs through the suppression of nuclear factor-κB (NF-κB) activation. NF-κB is a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, 2-(4-Heptylphenyl)pyrimidin-5-OL can reduce the production of pro-inflammatory cytokines and subsequently reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, 2-(4-Heptylphenyl)pyrimidin-5-OL has also been found to exhibit other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-oxidant properties, which can protect cells from oxidative damage. Furthermore, 2-(4-Heptylphenyl)pyrimidin-5-OL has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Heptylphenyl)pyrimidin-5-OL in lab experiments is its specificity. The compound has been found to selectively inhibit NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of using 2-(4-Heptylphenyl)pyrimidin-5-OL in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 2-(4-Heptylphenyl)pyrimidin-5-OL. One potential area of research is the development of novel anti-inflammatory drugs based on the compound’s structure. Another potential area of research is the investigation of the compound’s neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound’s mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 2-(4-Heptylphenyl)pyrimidin-5-OL involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-heptylbenzaldehyde with malononitrile to produce 4-(4-heptylphenyl)-2-methylidenemalononitrile. This intermediate is then reacted with guanidine to form the desired product, 2-(4-Heptylphenyl)pyrimidin-5-OL. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Heptylphenyl)pyrimidin-5-OL has been found to exhibit potential applications in various scientific research fields. One of the most promising areas of research involves the compound’s anti-inflammatory properties. Studies have shown that 2-(4-Heptylphenyl)pyrimidin-5-OL can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
106809-01-2 |
|---|---|
Produktname |
2-(4-Heptylphenyl)pyrimidin-5-OL |
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
2-(4-heptylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)17-18-12-16(20)13-19-17/h8-13,20H,2-7H2,1H3 |
InChI-Schlüssel |
XMGHVFRPXPOTFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyme |
2-(4-Heptylphenyl)-5-hydroxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




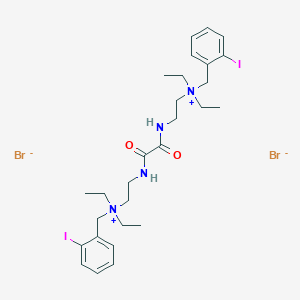
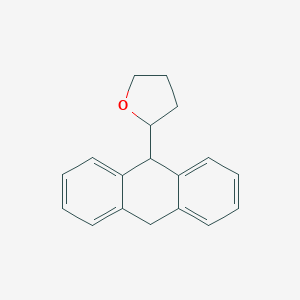

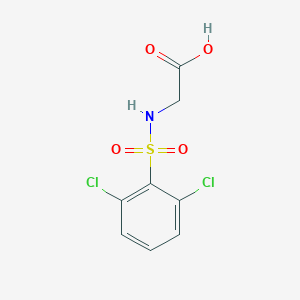
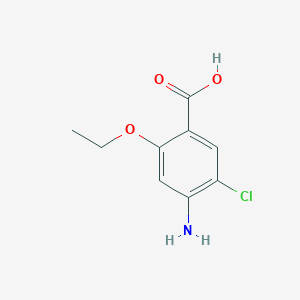


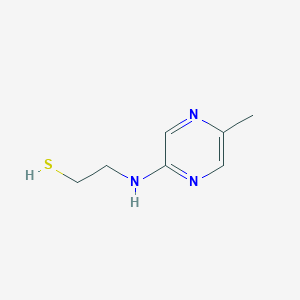

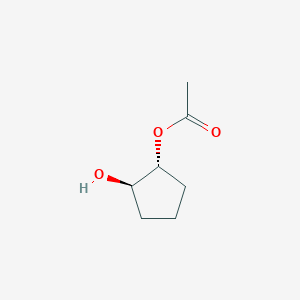
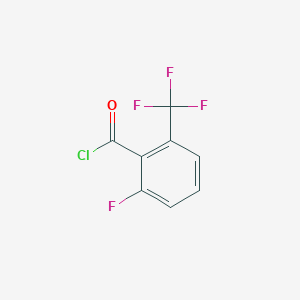

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)